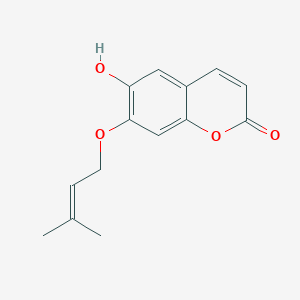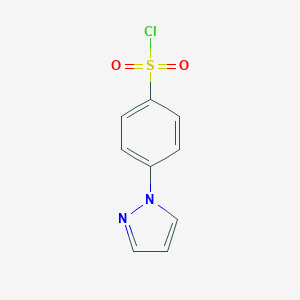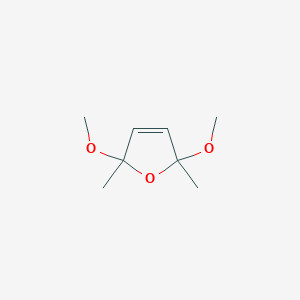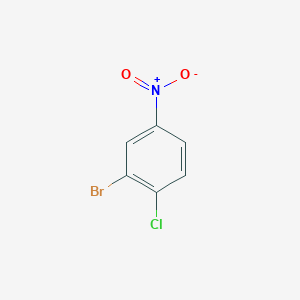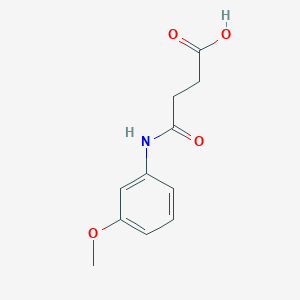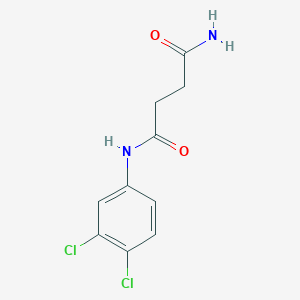
N-(3,4-Dichlorophenyl)-succinamide
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-succinamide is a chemical compound that is structurally related to compounds that have been studied for their chemical and physical properties. While the provided papers do not directly discuss N-(3,4-Dichlorophenyl)-succinamide, they do provide insights into closely related compounds, which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-(3,5-dichlorophenyl)-2-hydroxysuccinimide-O-sulfate, involves the reaction of hydroxysuccinimide with chlorosulfonic acid in a chloroform and ether mixture at low temperatures . This suggests that the synthesis of N-(3,4-Dichlorophenyl)-succinamide could potentially involve similar reagents and conditions, with the appropriate dichlorophenyl precursor.
Molecular Structure Analysis
The molecular structure of a related compound, N,N-Bis(4-chlorophenylsulfonyl)succinamide dihydrate, shows that the succinamide molecules are not directly connected via hydrogen bonds but are instead linked through water molecules . This indicates that in a dry environment, N-(3,4-Dichlorophenyl)-succinamide might exhibit different structural characteristics, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions specific to N-(3,4-Dichlorophenyl)-succinamide, they do offer a glimpse into the reactivity of structurally similar compounds. For instance, the synthesis of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide-O-sulfate involves the use of chlorosulfonic acid, which could suggest that N-(3,4-Dichlorophenyl)-succinamide may also react with sulfonating agents or other electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3,4-Dichlorophenyl)-succinamide can be partially inferred from related compounds. For example, the presence of water molecules in the crystal structure of N,N-Bis(4-chlorophenylsulfonyl)succinamide dihydrate suggests that hydration might play a role in the stability and solubility of such compounds . Additionally, the dichlorophenyl group may contribute to the overall hydrophobicity and could influence the compound's solubility in organic solvents.
Applications De Recherche Scientifique
Metabolism and Nephrotoxicity : N-(3,5-Dichlorophenyl)succinimide (NDPS) and its metabolites, including N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid, have been studied extensively for their nephrotoxic effects. These studies have revealed that the metabolism of NDPS, particularly its hydroxylation, plays a significant role in its nephrotoxicity (Rankin et al., 1989). Further research has shown that the disposition and nephrotoxicity of NDPS in rats are closely related to its oxidative metabolism (Griffin & Harvison, 1998).
Biotransformation in Nephrotoxicity : The role of biotransformation in NDPS-induced nephrotoxicity has been investigated. It was found that certain metabolic reactions, including hydroxylation and glucuronidation, might contribute to the formation of nephrotoxic metabolites (Rankin et al., 1989).
Gender Differences in Toxicity : Studies have also explored gender differences in the nephrotoxic potential of NDPS and its metabolites. It was observed that NDPS and its metabolites induce more pronounced nephrotoxicity in female rats compared to male rats, suggesting gender-specific differences in the metabolism or effects of these compounds (Hong et al., 1998).
Other Metabolites and Toxicity Mechanisms : Additional metabolites of NDPS, such as N-(3,5-dichloro-4-hydroxyphenyl)succinimide, have been examined for their nephrotoxic potential. The results from these studies contribute to a deeper understanding of the mechanisms behind NDPS-induced nephrotoxicity (Harvison et al., 1992).
Safety And Hazards
The safety and hazards associated with “N-(3,4-Dichlorophenyl)-succinamide” are not well-documented. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
Orientations Futures
The future directions for “N-(3,4-Dichlorophenyl)-succinamide” are not well-documented. However, research into similar compounds continues to be an active area of study7.
Please note that this information is based on the available data and may not be fully accurate or complete. Always refer to the relevant safety data sheets and consult with a qualified professional for specific advice.
Propriétés
IUPAC Name |
N'-(3,4-dichlorophenyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-10(16)4-3-9(13)15/h1-2,5H,3-4H2,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDGAHKPJIQHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938914 | |
| Record name | N~1~-(3,4-Dichlorophenyl)butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-succinamide | |
CAS RN |
17722-71-3 | |
| Record name | N-(3,4-Dichlorophenyl)-succinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017722713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-(3,4-Dichlorophenyl)butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DICHLOROSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
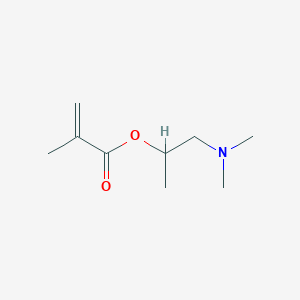

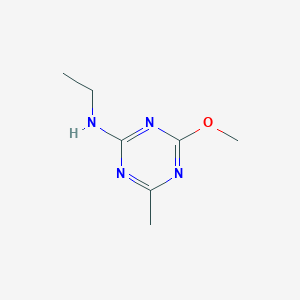
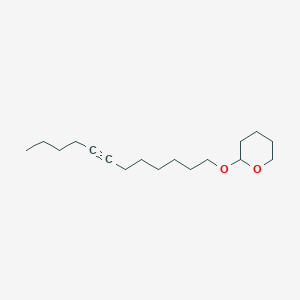
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
